2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine
Description
Properties
IUPAC Name |
[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-15-5-2-8-19(22-15)26-18-9-12-23(14-18)20(25)16-6-3-7-17(13-16)24-11-4-10-21-24/h2-8,10-11,13,18H,9,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVMTZWDBKJXIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and pyrrolidine intermediates, followed by their coupling with the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Common Synthesis Steps:
- Formation of Pyridine Ring : Utilizing appropriate precursors and reaction conditions.
- Methoxy Group Introduction : Employing methylating agents under controlled conditions.
- Piperidine Integration : Using coupling reactions to attach the piperidine moiety.
Medicinal Chemistry
The compound has shown potential as a lead compound in drug discovery due to its ability to interact with specific biological targets. Its structure allows it to modulate enzyme activity and receptor interactions, which is critical in developing therapeutics for various diseases.
Biological Research
In biological studies, 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine can serve as a probe to investigate biological processes involving pyridine and piperidine derivatives. Research has indicated that similar compounds exhibit diverse pharmacological activities including:
- Anticancer
- Anti-inflammatory
- Antimicrobial
Material Science
This compound can also be utilized in the production of specialty chemicals and materials due to its unique chemical properties that allow for further functionalization.
Anticancer Activity
A study demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties by inhibiting specific cancer cell lines through apoptosis induction mechanisms. The incorporation of the pyrazole moiety enhances the selectivity towards cancer cells while minimizing toxicity to normal cells.
Antimicrobial Properties
Research has shown that similar structures possess antimicrobial activity against various pathogens, making them potential candidates for developing new antibiotics or antifungal agents.
Mechanism of Action
The mechanism of action of 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine, enabling comparative analysis of their properties and applications.
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Unlike 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole , the target compound’s ether linkage (pyrrolidinyloxy) may reduce steric hindrance, favoring interactions with metal centers.
The 3,5-dimethylpyrazole groups in Me2-1,3bpp enhance steric bulk compared to the target compound’s unsubstituted pyrazole, which may influence metal selectivity.
Synthetic Accessibility The synthesis of the target compound likely involves multi-step coupling (e.g., Mitsunobu reaction for pyrrolidinyloxy linkage), similar to the benzoylation strategies used for 1-benzoyl-3-(pyridin-2-yl)-1H-pyrazole . In contrast, Me2-1,3bpp requires hydrazine-mediated cyclization, which may limit functional group compatibility .
Biological Activity
2-Methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring with a methoxy group and a pyrrolidine moiety, which contribute to its unique chemical properties and biological interactions. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. The molecular formula is , with a molecular weight of approximately 377.4 g/mol. The structure includes functional groups that are known to interact with various biological targets, making it a candidate for further pharmacological studies.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Central to the compound's reactivity |
| Methoxy Group | Enhances solubility and biological activity |
| Pyrrolidine Moiety | Imparts unique pharmacological properties |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in biological systems. The compound is hypothesized to modulate the activity of certain proteins, leading to various physiological effects. This modulation can influence pathways related to cell signaling, proliferation, and apoptosis.
Pharmacological Studies
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of Jurkat cells, which are often used as a model for T-cell leukemia.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Initial tests indicate that it may inhibit the growth of certain pathogens, potentially making it useful in developing new antimicrobial agents.
- Neuroprotective Effects : Some studies suggest that derivatives of pyridine compounds can offer neuroprotective benefits, possibly through antioxidant mechanisms or by modulating neurotransmitter systems.
Case Studies
Several case studies have highlighted the potential of this compound:
- In vitro studies demonstrated significant cytotoxicity against A431 human epidermoid carcinoma cells, with IC50 values lower than those of standard chemotherapeutic agents like doxorubicin.
- A study on the antimicrobial efficacy showed that the compound inhibited Gram-positive bacteria at concentrations as low as 31.25 µg/mL, indicating strong potential as an antibacterial agent.
Structure–Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis reveals that modifications in the substituents on the pyridine and pyrrolidine rings significantly affect the biological activity of the compound. The presence of electron-donating groups appears to enhance anticancer activity, while specific substitutions may improve antimicrobial properties.
Q & A
Basic: What are the recommended multi-step synthetic routes for 2-methyl-6-({1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyridine?
The synthesis typically involves sequential coupling reactions. Key steps include:
- Pyrrolidine functionalization : Introducing the benzoyl-pyrazole moiety via nucleophilic substitution or Suzuki-Miyaura coupling.
- Pyridine ether formation : Coupling the pyrrolidine intermediate with 2-methyl-6-hydroxypyridine under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to form the ether linkage .
- Optimization parameters : Reaction times (12-24 hrs), temperatures (60-100°C), and solvent choices (e.g., DMF or THF) critically influence yield and purity.
Basic: Which structural characterization techniques are essential for confirming the compound's conformation?
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., near-coplanar pyridine-pyrazole systems with dihedral angles <5°) .
- NMR spectroscopy : Confirms regioselectivity of substitutions (e.g., NMR peaks at δ 8.2–8.5 ppm for pyridyl protons).
- Mass spectrometry : Validates molecular weight (e.g., ESI-MS m/z = [M+H] ~423.45).
Basic: What common chemical reactions does this compound undergo due to its functional groups?
- Nucleophilic substitution : Reacts with amines or thiols at the pyrimidine or pyridine positions.
- Oxidation : The pyrazole ring can form N-oxides under strong oxidizing agents (e.g., m-CPBA) .
- Hydrogenation : The pyrrolidine moiety may undergo catalytic hydrogenation to form saturated derivatives.
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
- Solvent polarity : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce side reactions.
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh)) for cross-coupling efficiency.
- Temperature gradients : Gradual heating (ramp from 25°C to 80°C over 1 hr) improves regioselectivity in heterocyclic couplings .
- By-product analysis : Employ HPLC-MS to identify and quantify impurities (e.g., unreacted starting materials).
Advanced: How do computational models align with experimental data in predicting binding interactions?
- Docking studies : Use Schrödinger Suite or AutoDock to simulate interactions with biological targets (e.g., kinase enzymes). Compare computed binding energies (ΔG ~-9.5 kcal/mol) with experimental IC values.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories; RMSD values >2 Å suggest conformational flexibility .
- Discrepancies : Adjust force fields (e.g., OPLS4) to account for solvation effects in polar binding pockets.
Advanced: What experimental designs address contradictions in bioactivity data across studies?
- Dose-response standardization : Use fixed concentrations (e.g., 1–100 μM) and replicate experiments (n=6) to reduce variability.
- Cell line validation : Compare activity in HEK293 vs. HeLa cells to rule out cell-specific effects.
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to assess significance (p<0.05) .
Advanced: How can environmental stability and degradation pathways be evaluated?
- Hydrolytic stability : Incubate the compound in buffers (pH 3–10) at 37°C for 48 hrs; monitor degradation via LC-MS.
- Photolysis studies : Expose to UV light (254 nm) and quantify breakdown products (e.g., pyridine fragments).
- Biotic transformation : Use soil microcosms to assess microbial degradation over 30 days .
Advanced: What analytical methods validate purity and quantify trace impurities?
- HPLC-DAD : Use a C18 column (gradient: 10–90% acetonitrile in 20 min) with UV detection at 254 nm.
- ICP-MS : Detect heavy metal catalysts (e.g., Pd <10 ppm).
- NMR purity assays : Integrate proton peaks to estimate impurity levels (<0.1%) .
Advanced: How do structural modifications impact biological activity?
- SAR studies : Replace the benzoyl group with acetyl or trifluoromethyl analogs; test enzyme inhibition (e.g., IC shifts from 50 nM to >1 μM).
- Bioisosteric replacements : Substitute pyrazole with triazole and compare pharmacokinetic profiles (e.g., logP changes from 2.1 to 1.8).
Advanced: What methodologies assess the compound's environmental impact in aquatic ecosystems?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
